Acetamide,2-[(acetyloxy)imino]-2-cyano-
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Overview
Description
Acetamide,2-[(acetyloxy)imino]-2-cyano- is a chemical compound with the molecular formula C5H5N3O3 and a molecular weight of 155.11 g/mol. This compound is known for its unique structure, which includes an acetyloxy group, an imino group, and a cyano group attached to an acetamide backbone.
Preparation Methods
The synthesis of Acetamide,2-[(acetyloxy)imino]-2-cyano- can be achieved through various synthetic routes. One common method involves the reaction of acetamide with acetic anhydride and hydroxylamine . The reaction conditions typically include a solvent such as dichloromethane and a catalyst like pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Acetamide,2-[(acetyloxy)imino]-2-cyano- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding oxime, while reduction may produce an amine derivative .
Scientific Research Applications
Acetamide,2-[(acetyloxy)imino]-2-cyano- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used as a probe to study enzyme mechanisms and protein interactions . Additionally, in the industry, it can be used as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Acetamide,2-[(acetyloxy)imino]-2-cyano- involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . This inhibition can lead to various biological effects, depending on the specific enzyme targeted . The pathways involved may include metabolic pathways, signaling pathways, and regulatory pathways .
Comparison with Similar Compounds
Acetamide,2-[(acetyloxy)imino]-2-cyano- can be compared with other similar compounds such as acetamide,2-[(hydroxyimino)-2-cyano- and acetamide,2-[(methoxyimino)-2-cyano- . While these compounds share a similar acetamide backbone, they differ in the substituents attached to the imino group . The presence of different substituents can influence the chemical reactivity, biological activity, and overall properties of these compounds . Acetamide,2-[(acetyloxy)imino]-2-cyano- is unique due to its acetyloxy group, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C5H5N3O3 |
---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] acetate |
InChI |
InChI=1S/C5H5N3O3/c1-3(9)11-8-4(2-6)5(7)10/h1H3,(H2,7,10)/b8-4+ |
InChI Key |
YCPSWSIIAQNHCQ-XBXARRHUSA-N |
Isomeric SMILES |
CC(=O)O/N=C(\C#N)/C(=O)N |
Canonical SMILES |
CC(=O)ON=C(C#N)C(=O)N |
Origin of Product |
United States |
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